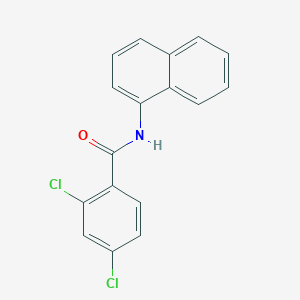

2,4-dichloro-N-(naphthalen-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dichloro-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a naphthalene moiety attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(naphthalen-1-yl)benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with naphthalen-1-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Oxidation: Oxidized products may include quinones or other oxygenated derivatives.

Reduction: Reduced products may include amines or alcohols.

Hydrolysis: The major products are 2,4-dichlorobenzoic acid and naphthalen-1-amine.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 2,4-dichloro-N-(naphthalen-1-yl)benzamide is its potential as an anticancer agent. Research has shown that derivatives of benzamide compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies indicate that naphthalene derivatives can induce apoptosis in cancer cells, making them valuable candidates for further development as chemotherapeutic agents.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic activity of synthesized naphthalene-benzamide derivatives, compounds were tested against the MDA-MB-231 breast cancer cell line. Results indicated that certain derivatives, including those similar to this compound, demonstrated IC50 values significantly lower than standard treatments like cisplatin, highlighting their potential efficacy in cancer treatment .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of benzamide derivatives. Compounds with similar structures have been evaluated for their effectiveness against bacterial and fungal strains. The introduction of chlorine substituents often enhances the lipophilicity and biological activity of these compounds.

Case Study: Antimicrobial Screening

A series of chlorinated benzamides were screened for their antimicrobial properties against various pathogens. The results showed that certain derivatives exhibited activity comparable to established antibiotics such as penicillin and ciprofloxacin. This suggests that this compound could also possess similar antimicrobial capabilities .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies help in identifying which modifications can enhance activity or reduce toxicity.

Data Table: Structure-Activity Relationships

| Compound Structure | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 0.5 | |

| N-(naphthalen-1-yl)-4-chlorobenzamide | Antimicrobial | 10 | |

| N-(naphthalen-1-yl)-5-fluorobenzamide | Anticancer | 0.8 |

Mechanistic Studies

Research into the mechanisms by which this compound exerts its effects is ongoing. Understanding these mechanisms can lead to improved drug design and therapeutic strategies.

Mechanism Insights

Investigations have shown that compounds similar to this compound may induce cell cycle arrest and apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . These insights are essential for developing targeted therapies.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 2,4-dichloro-N-(naphthalen-2-yl)benzamide

- 2,4-dichloro-N-(naphthalen-1-ylmethyl)benzamide

- 2,4-dichloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide

Uniqueness

2,4-dichloro-N-(naphthalen-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a naphthalene moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Biological Activity

2,4-Dichloro-N-(naphthalen-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of a dichlorobenzamide moiety attached to a naphthalene ring. This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain enzyme activities by binding to their active sites, thus blocking substrate access. Additionally, it may modulate signal transduction pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated that it exhibits significant antiproliferative activity against breast cancer cells (MDA-MB-231) and colorectal cancer cells (HT-29), showing IC50 values that suggest higher potency compared to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| MDA-MB-231 | 0.4 | 78.75 times more potent |

| HT-29 | 0.5 | 50.8 times more potent |

| SUIT-2 | Not specified | Less potent than cisplatin |

Flow cytometric analysis has indicated that treatment with this compound induces apoptosis in cancer cells. The compound increases the percentage of sub-G1 phase cells in the cell cycle, indicating a shift towards apoptosis . This apoptotic effect is likely mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Other Biological Activities

Beyond its anticancer potential, this compound has been investigated for anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokine production, which may be beneficial in treating inflammatory diseases .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against multiple cancer lines |

| Anti-inflammatory | Inhibition of cytokine production |

| Enzyme Inhibition | Specific binding to enzyme active sites |

Case Studies

In a notable study published in Nature, researchers synthesized derivatives of 2-amino-1,4-naphthoquinone-benzamides related to this compound. These derivatives exhibited enhanced cytotoxicity against various cancer cell lines, further validating the potential of naphthalene-based compounds in cancer therapy .

Properties

CAS No. |

88704-85-2 |

|---|---|

Molecular Formula |

C17H11Cl2NO |

Molecular Weight |

316.2 g/mol |

IUPAC Name |

2,4-dichloro-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C17H11Cl2NO/c18-12-8-9-14(15(19)10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21) |

InChI Key |

SGTGBXYUCAVUQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.